molecular formula C18H10ClNO2S B11003411 3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No.: B11003411
M. Wt: 339.8 g/mol
InChI Key: IABURBLYMZJCGQ-UHFFFAOYSA-N
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Description

3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that features a unique combination of a thiazole ring and a chromenone structure. The presence of the 2-chlorophenyl group adds to its chemical diversity and potential biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the thiazole ring. The final step involves the reaction of the thiazole derivative with 4-hydroxycoumarin under basic conditions to form the desired chromenone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole or chromenone derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.

    Industry: Utilized in the development of dyes, pigments, and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is unique due to its combined thiazole and chromenone structures, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional therapeutic agent compared to its individual components.

Properties

Molecular Formula

C18H10ClNO2S

Molecular Weight

339.8 g/mol

IUPAC Name

3-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C18H10ClNO2S/c19-14-7-3-2-6-12(14)17-20-15(10-23-17)13-9-11-5-1-4-8-16(11)22-18(13)21/h1-10H

InChI Key

IABURBLYMZJCGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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